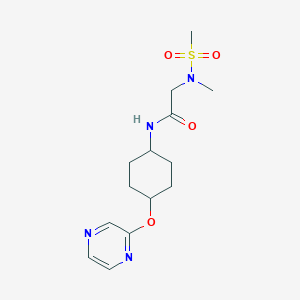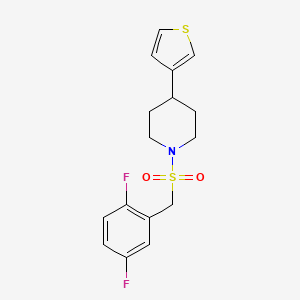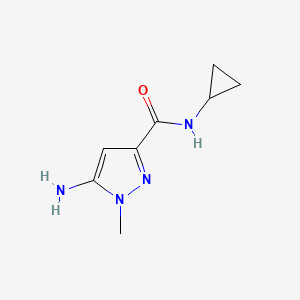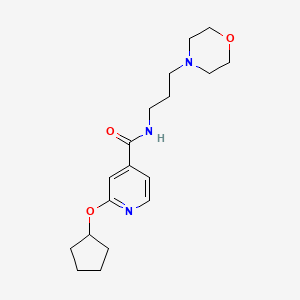
2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Building Blocks in Medicinal Chemistry
- Bridged Bicyclic Morpholines as Building Blocks : Bridged bicyclic morpholines, including those derived from morpholine-based compounds, are essential in medicinal chemistry for creating novel therapeutic agents. The synthesis of such compounds, including a specific focus on achieving similar lipophilicity to morpholine with achiral properties, highlights their importance in drug design (Walker et al., 2012).
Cyclisation and Dearomatisation in Chemical Synthesis
- Intramolecular Cyclisation : Isonicotinamides carrying various substituents can undergo cyclisation, leading to spirocyclic compounds. This process, which includes dearomatisation of both nucleophilic and electrophilic heterocycles, is critical for synthesizing complex molecular structures in organic chemistry (Brice & Clayden, 2009).
Fluorescent Probes for pH Sensing
- pH Fluorescent Probes : Morpholine derivatives are used in synthesizing fluorescent probes for pH sensing, indicating their versatility in biological applications. Such probes can monitor pH fluctuations within cells, highlighting the compound's utility in biochemistry and cell biology (Jiao et al., 2019).
Co-crystal Formation for Enhanced Material Properties
- Co-crystal Synthesis : The interaction of isonicotinamide with various carboxylic acids leads to the formation of co-crystals. These co-crystals demonstrate the potential of isonicotinamide derivatives in materials science, offering novel approaches to modify material properties such as solubility and stability (Lemmerer & Fernandes, 2012).
Antimicrobial and Enzyme Inhibition Activities
- Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors : Research into benzimidazole-morpholine derivatives highlights their potential as multi-action therapeutic agents, capable of inhibiting various enzymes. This indicates the broad spectrum of biological activities that morpholine derivatives can exhibit, contributing to the development of new treatments for inflammatory diseases (Can et al., 2017).
Pharmacological Characterization of Novel Compounds
- Synthesis and Pharmacological Characterization : The synthesis and evaluation of morpholine analogues of known psychoactive substances provide insights into their pharmacological profiles, including receptor affinities. This research is crucial for understanding the potential therapeutic applications and effects of new chemical entities (Colestock et al., 2018).
Properties
IUPAC Name |
2-cyclopentyloxy-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(20-7-3-9-21-10-12-23-13-11-21)15-6-8-19-17(14-15)24-16-4-1-2-5-16/h6,8,14,16H,1-5,7,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZUWYBFNOUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
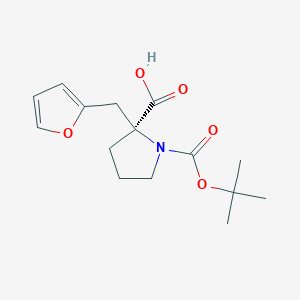
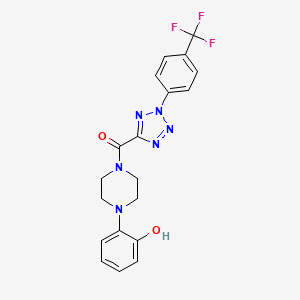
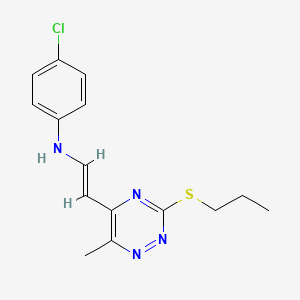
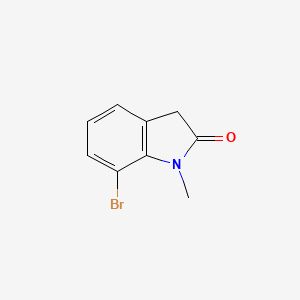
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)
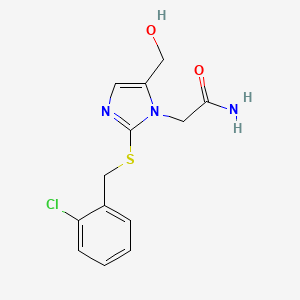
![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)
